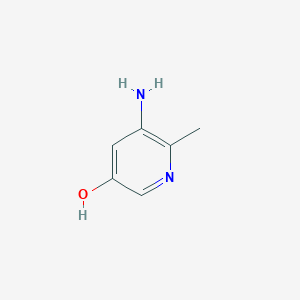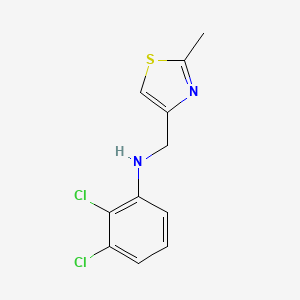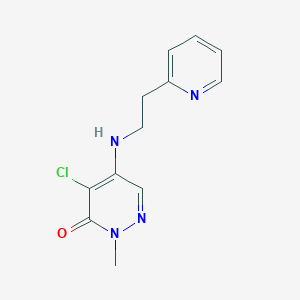![molecular formula C7H13N B14914164 5-Methyl-2-azabicyclo[4.1.0]heptane](/img/structure/B14914164.png)
5-Methyl-2-azabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-azabicyclo[410]heptane is a bicyclic compound that features a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-azabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the cyclopropanation of aza-1,6-enynes via a transition-metal-free, radical oxidation process. This method enables the formation of functionalized azabicyclo[4.1.0]heptane derivatives under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azabicyclo[4.1.0]heptane-2,4,5-triones.
Substitution: It can participate in substitution reactions, particularly involving the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for the oxidation process and various nucleophiles for substitution reactions. The conditions are typically mild, making the reactions efficient and straightforward.
Major Products
The major products formed from these reactions include functionalized azabicyclo[4.1.0]heptane derivatives, which can be further utilized in various chemical transformations .
Aplicaciones Científicas De Investigación
5-Methyl-2-azabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-azabicyclo[4.1.0]heptane involves its interaction with molecular targets through its nitrogen atom. This interaction can lead to various biological effects, depending on the specific target and pathway involved. The compound’s bicyclic structure allows it to fit into specific binding sites, making it effective in its action .
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and used in the synthesis of natural products.
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with applications in medicinal chemistry.
Uniqueness
5-Methyl-2-azabicyclo[4.1.0]heptane is unique due to its specific bicyclic structure and the presence of a methyl group, which can influence its reactivity and interactions compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H13N |
|---|---|
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
5-methyl-2-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H13N/c1-5-2-3-8-7-4-6(5)7/h5-8H,2-4H2,1H3 |
Clave InChI |
YTUGMRSTQPXIIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCNC2C1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}tryptophan](/img/structure/B14914083.png)
![4-Azoniaspiro[3.5]nonan-2-ol](/img/structure/B14914098.png)



![N-(4-Chlorophenyl)-2-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinylthio]acetamide](/img/structure/B14914135.png)








